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molecular formula C7H6FNO B7886499 4-Fluorobenzaldehyde oxime

4-Fluorobenzaldehyde oxime

Cat. No. B7886499
M. Wt: 139.13 g/mol
InChI Key: FSKSLWXDUJVTHE-UHFFFAOYSA-N
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Patent
US07915281B2

Procedure details

Aqueous sodium hydroxide (70 mL of 50% w/w) was added to a solution of 4-fluorobenzaldehyde (140.5 g, 1.132 mol) and hydroxylamine hydrochloride (86.5 g, 1.25 mol) in ethanol (1 L) and water (2 L), and the reaction was stirred at room temperature for one hour and then adjusted to pH 14 with the addition of 50% w/w aqueous sodium hydroxide. The mixture was extracted with several portions of dichloromethane and then several portions of chloroform. The combined extracts were concentrated under reduced pressure approximately one liter, filtered through a layer of CELITE filter agent and sodium sulfate, and concentrated again under reduced pressure to yield 127 g of 4-fluorobenzaldehyde oxime as a white solid.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
140.5 g
Type
reactant
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1.Cl.[NH2:13]O>C(O)C.O>[F:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:13][OH:1])=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140.5 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
86.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with several portions of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated under reduced pressure approximately one liter
FILTRATION
Type
FILTRATION
Details
filtered through a layer of CELITE filter agent and sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 127 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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